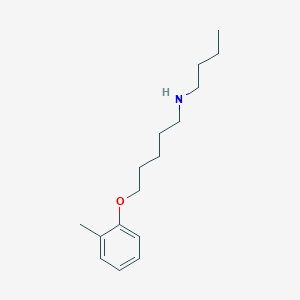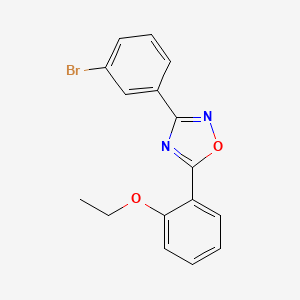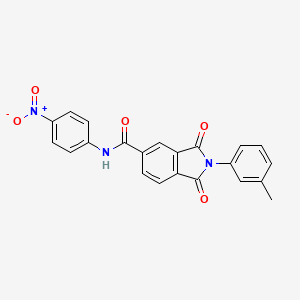
N-butyl-5-(2-methylphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(2-methylphenoxy)-1-pentanamine, also known as Bupropion, is a medication used for the treatment of depression and smoking cessation. It belongs to the class of aminoketones and acts as a norepinephrine-dopamine reuptake inhibitor.
Wirkmechanismus
N-butyl-5-(2-methylphenoxy)-1-pentanamine acts as a norepinephrine-dopamine reuptake inhibitor, which means that it blocks the reuptake of norepinephrine and dopamine neurotransmitters in the brain. This results in an increase in the concentration of these neurotransmitters in the brain, which is believed to be responsible for its antidepressant and smoking cessation effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are associated with feelings of pleasure and motivation. Additionally, this compound has been found to reduce the levels of the stress hormone cortisol, which is associated with depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-5-(2-methylphenoxy)-1-pentanamine has several advantages as a research tool. It has a well-established mechanism of action and has been extensively studied for its efficacy in the treatment of depression and smoking cessation. Additionally, this compound has a low potential for abuse, which makes it a safe medication to use in research studies.
However, there are also some limitations to using this compound in lab experiments. It has a narrow therapeutic window, which means that the dosage needs to be carefully monitored to avoid toxicity. Additionally, this compound has been found to interact with other medications, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on N-butyl-5-(2-methylphenoxy)-1-pentanamine. One area of research is to investigate its efficacy in the treatment of other mental health disorders, such as anxiety and bipolar disorder. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in terms of its impact on cognitive function and memory. Finally, there is a need for research on the potential use of this compound as a treatment for other conditions, such as obesity and chronic pain.
Conclusion:
This compound is a medication that has been extensively studied for its efficacy in the treatment of depression and smoking cessation. It acts as a norepinephrine-dopamine reuptake inhibitor and has several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, it has several advantages as a research tool. There are several future directions for research on this compound, including investigating its efficacy in the treatment of other mental health disorders and exploring its potential use in the treatment of other conditions.
Synthesemethoden
N-butyl-5-(2-methylphenoxy)-1-pentanamine is synthesized from 2-methyl-2-nitropropane and 5-(2-methylphenoxy) pentanenitrile. The nitropropane is reduced to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with the pentanenitrile in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(2-methylphenoxy)-1-pentanamine has been extensively studied for its efficacy in the treatment of depression and smoking cessation. Several clinical trials have shown that this compound is effective in reducing the symptoms of depression and improving the quality of life of patients. Additionally, this compound has been found to be effective in helping smokers quit smoking by reducing cravings and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-butyl-5-(2-methylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-4-12-17-13-8-5-9-14-18-16-11-7-6-10-15(16)2/h6-7,10-11,17H,3-5,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSQOJJAGIEOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5001275.png)
![3-[(4-ethylpiperazin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5001280.png)
![2-hydroxy-2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001293.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5001323.png)
![N-2-biphenylyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001325.png)


![2-[(4-methylbenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5001353.png)
![5-(1,3-benzodioxol-5-yl)-N-1-naphthyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5001354.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B5001355.png)
